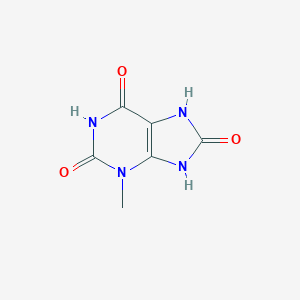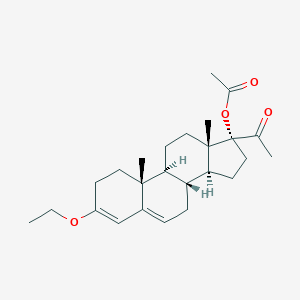
3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate
Description
3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate is a chemical compound with the molecular formula C25H36O4. It is used as an intermediate in the production of megestrol .
Synthesis Analysis
The synthesis of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate can be achieved through several steps . The process starts with 16α,17α-epoxyprogesterone (also known as epoxyprogesterone). This compound undergoes addition with hydrobromic acid to form a 16-bromo, 17α-hydroxy compound. This is followed by catalytic hydrogenation to remove the bromine. The 3-keto group and the 4-double bond are then transformed into a 3-hydroxy group and a double bond between the 3rd and 5th carbon atoms. The 3-hydroxy and 17α-hydroxy groups are then acetylated, followed by hydrolysis to remove the 3-acetyl group. Finally, the 3-hydroxy group is etherified to produce the final product .Molecular Structure Analysis
The molecular structure of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate consists of 25 carbon atoms, 36 hydrogen atoms, and 4 oxygen atoms. The compound has a molecular weight of 400.5 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate include addition, catalytic hydrogenation, transformation of a keto group and a double bond, acetylation, hydrolysis, and etherification .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate include a density of 1.0±0.1 g/cm³, a boiling point of 477.0±45.0 °C at 760 mmHg, and a flash point of 182.8±22.3 °C . The compound has a molar refractivity of 106.2±0.4 cm³, a polar surface area of 26 Ų, and a molar volume of 339.7±5.0 cm³ .Scientific Research Applications
Synthesis and Structural Analysis
One-Pot Synthesis and Characterization : A study detailed the one-pot allylic oxidation and nucleophilic addition of pregnane derivatives, leading to the synthesis of biologically active compounds. These compounds underwent thorough structural characterization using various spectroscopic methods and theoretical calculations, highlighting their potential for further biological applications (Sethi et al., 2013).
Microbial Transformation : Another study explored the biotransformation of pregnane derivatives by Penicillium citrinum, producing novel metabolites. This process highlighted the microbial pathway's role in modifying pregnane steroids, potentially leading to compounds with unique biological activities (Gao et al., 2011).
Improved Synthetic Routes : Research on improving the synthesis of pregnane derivatives has led to more efficient methods, potentially facilitating the production of these compounds for further study and application (Yang Zhi, 2002).
Biological Activities and Potential Applications
Antioxidant and Anti-hyperlipidemic Activities : Compounds derived from pregnane were screened for their antioxidant and anti-hyperlipidemic activities, suggesting their potential therapeutic applications in managing oxidative stress and lipid disorders (Sethi et al., 2013).
Enzyme Inhibition for Cancer Therapy : Several studies focused on synthesizing pregnane derivatives as inhibitors of specific enzymes involved in steroid biosynthesis, indicating their potential use in cancer therapy. Notably, some compounds demonstrated inhibitory effects on enzymes critical for androgen and estrogen biosynthesis, suggesting their application in treating hormone-dependent cancers (Zhu et al., 2003), (Iványi et al., 2012).
Photooxygenation Studies : The photooxygenation of pregnanes has been investigated, providing insights into the reactivity of unsaturated pregnane derivatives with singlet oxygen. This research contributes to the understanding of pregnane chemistry and its implications for biological systems (Ponce et al., 2004).
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-6-28-19-9-12-23(4)18(15-19)7-8-20-21(23)10-13-24(5)22(20)11-14-25(24,16(2)26)29-17(3)27/h7,15,20-22H,6,8-14H2,1-5H3/t20-,21+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUPBNAYNWZRSJ-RFXJPFPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate | |
CAS RN |
16319-93-0 | |
| Record name | 17-(Acetyloxy)-3-ethoxypregna-3,5-dien-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16319-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016319930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



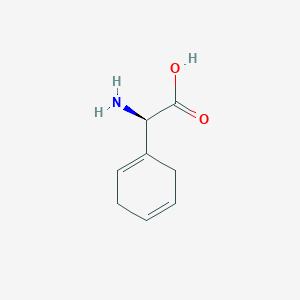
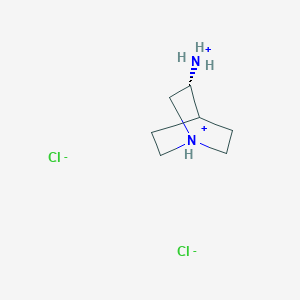
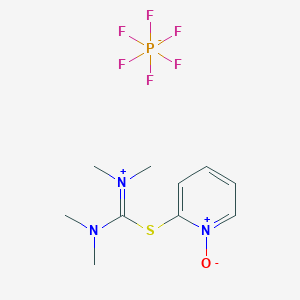
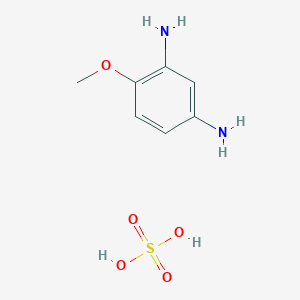

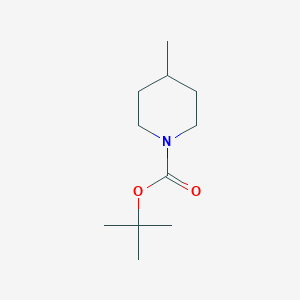
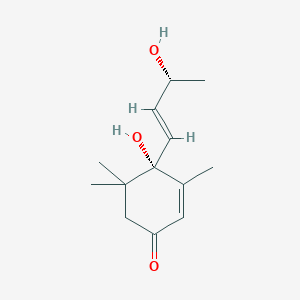
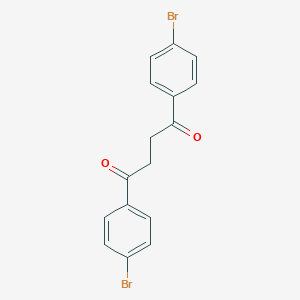
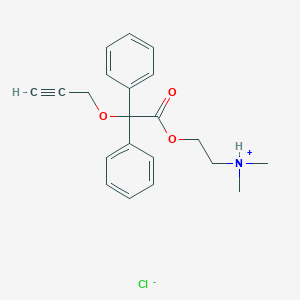
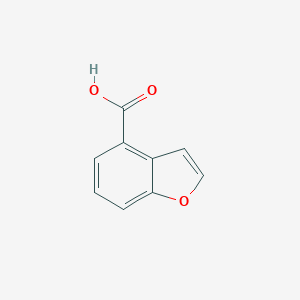
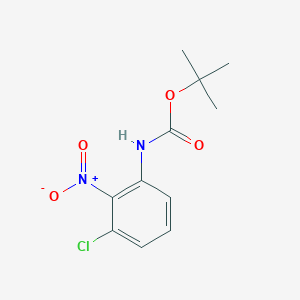
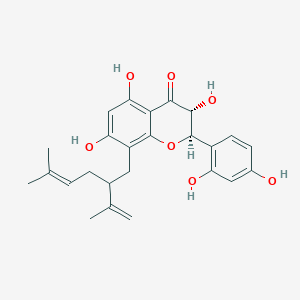
![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)
